molecular formula C15H13N3O6 B5878082 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate

Cat. No.: B5878082
M. Wt: 331.28 g/mol
InChI Key: BGCJWFPTDYFRSO-QPJJXVBHSA-N
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Description

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a nitrophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the nitrophenyl group and the acrylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-chlorophenyl)acrylate
  • 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-methoxyphenyl)acrylate

Uniqueness

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-10-8-13(17-24-10)16-14(19)9-23-15(20)7-4-11-2-5-12(6-3-11)18(21)22/h2-8H,9H2,1H3,(H,16,17,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJWFPTDYFRSO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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